molecular formula C9H11NO2 B1665311 Atrolactamide CAS No. 2019-68-3

Atrolactamide

Cat. No.: B1665311
CAS No.: 2019-68-3
M. Wt: 165.19 g/mol
InChI Key: FWTXWYXPXGKVJG-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for M-144 are not extensively documented. it can be synthesized using appropriate reagents and conditions.
    • Industrial production methods are not widely available due to its research-oriented use.
  • Chemical Reactions Analysis

    • M-144 may undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions are not specifically reported for M-144.
    • Major products formed from these reactions would depend on the specific reaction pathway.
  • Scientific Research Applications

    • M-144’s applications span several scientific fields:

        Chemistry: Researchers study its structure-activity relationships and explore its interactions with cannabinoid receptors.

        Biology: Investigations focus on its effects on cellular signaling pathways and potential therapeutic applications.

        Medicine: Although not approved for medical use, M-144’s pharmacological properties are of interest.

        Industry: Its industrial applications are limited due to its research status.

  • Mechanism of Action

  • Comparison with Similar Compounds

    • M-144’s uniqueness lies in its specific structural modifications (fluorine and methyl groups) compared to UR-144.
    • Similar compounds include UR-144, XLR11, and other synthetic cannabinoids.

    Properties

    IUPAC Name

    2-hydroxy-2-phenylpropanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11NO2/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FWTXWYXPXGKVJG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC=CC=C1)(C(=O)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID101043208
    Record name Atrolactamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101043208
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2019-68-3
    Record name Atrolactamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2019-68-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Atrolactamide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019683
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Atrolactamide
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51066
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Atrolactamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101043208
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ATROLACTAMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9132S4AW
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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